molecular formula C8H11BrClNO2S B2970990 Methyl (2R)-2-amino-3-(5-bromothiophen-3-yl)propanoate;hydrochloride CAS No. 2411180-64-6

Methyl (2R)-2-amino-3-(5-bromothiophen-3-yl)propanoate;hydrochloride

Cat. No.: B2970990
CAS No.: 2411180-64-6
M. Wt: 300.6
InChI Key: IYPKONHHBJUJIU-ZCFIWIBFSA-N
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Description

Methyl (2R)-2-amino-3-(5-bromothiophen-3-yl)propanoate hydrochloride is a chiral amino acid ester derivative featuring a 5-bromo-substituted thiophene ring.

Properties

IUPAC Name

methyl (2R)-2-amino-3-(5-bromothiophen-3-yl)propanoate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrNO2S.ClH/c1-12-8(11)6(10)2-5-3-7(9)13-4-5;/h3-4,6H,2,10H2,1H3;1H/t6-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVKYUTAQFLSJBL-FYZOBXCZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CSC(=C1)Br)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H](CC1=CSC(=C1)Br)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl (2R)-2-amino-3-(5-bromothiophen-3-yl)propanoate; hydrochloride (CAS Number: 2411180-64-6) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies, supported by diverse research findings.

Methyl (2R)-2-amino-3-(5-bromothiophen-3-yl)propanoate; hydrochloride has the following chemical properties:

PropertyValue
Molecular FormulaC₈H₁₁BrClNO₂S
Molecular Weight300.60 g/mol
CAS Number2411180-64-6

Structure

The compound features a bromothiophene moiety, which is known for its role in enhancing biological activity through interactions with various biological targets.

Antimicrobial Activity

Recent studies have indicated that compounds similar to methyl (2R)-2-amino-3-(5-bromothiophen-3-yl)propanoate exhibit notable antimicrobial properties. For instance, derivatives with bromothiophene structures have shown efficacy against various bacterial strains, including Mycobacterium tuberculosis, suggesting potential applications in treating resistant infections .

Anti-inflammatory Properties

Research has highlighted the anti-inflammatory effects of related compounds. For example, certain derivatives inhibit the production of nitric oxide (NO) in LPS-stimulated RAW 264.7 macrophages, implicating their role in modulating inflammatory pathways by targeting inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) .

Neuroprotective Effects

There is emerging evidence that compounds containing thiophene rings may possess neuroprotective properties. A study involving quinoline derivatives demonstrated that modifications to the thiophene structure can enhance neuroprotective effects against oxidative stress in neuronal cell lines .

Case Study 1: Antimycobacterial Activity

In a comparative study, methyl (2R)-2-amino-3-(5-bromothiophen-3-yl)propanoate was evaluated alongside other brominated compounds for their activity against Mycobacterium tuberculosis. The results indicated that the compound exhibited significant inhibitory effects at concentrations ranging from 6.25 to 25 µg/mL, highlighting its potential as a lead compound for further development .

Case Study 2: Structure-Activity Relationship Analysis

A comprehensive SAR analysis was performed on a series of bromothiophene derivatives to determine the influence of structural modifications on biological activity. The study revealed that the presence of halogen substituents significantly enhanced antimicrobial potency and selectivity towards bacterial targets .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) CAS Number Key Features
Target Compound: Methyl (2R)-2-amino-3-(5-bromothiophen-3-yl)propanoate hydrochloride 5-Bromothiophen-3-yl C₈H₁₀BrClNO₂S* 307.6 (calc.) Not explicitly listed Bromothiophene introduces sulfur heterocycle and electron-withdrawing Br; potential for unique reactivity.
Methyl (2R)-2-amino-3-(1H-indol-3-yl)propanoate hydrochloride (D-Tryptophan methyl ester hydrochloride) 1H-Indol-3-yl C₁₂H₁₄ClN₂O₂ 260.7 (calc.) 14907-27-8 Bulky indole ring enhances π-π interactions; used in peptide synthesis and as a Tadalafil intermediate.
Methyl (2R)-2-amino-3-(2-fluorophenyl)propanoate hydrochloride 2-Fluorophenyl C₁₀H₁₂ClFNO₂ 233.67 176896-71-2 Fluorine’s electronegativity improves metabolic stability; smaller substituent vs. thiophene.
Methyl (2R)-2-amino-3-(4-fluoro-3-methylphenyl)propanoate hydrochloride 4-Fluoro-3-methylphenyl C₁₁H₁₅ClFNO₂ 247.69 276861-04-2 Methyl and fluorine groups balance lipophilicity and steric effects.
Methyl (2R)-2-amino-3-(4-bromo-2-fluorophenyl)propanoate hydrochloride 4-Bromo-2-fluorophenyl C₁₀H₁₂BrClFNO₂ 312.56 1391453-81-8 Dual halogenation (Br, F) increases molecular weight and polarizability.
(R)-Methyl 2-amino-3-methoxypropanoate hydrochloride Methoxy C₅H₁₂ClNO₃ 169.61 1800300-79-1 Methoxy group is electron-donating; simpler structure with lower molecular weight.

*Calculated based on structural formula.

Key Structural and Functional Differences

Aromatic Substituent Type: Thiophene vs. Phenyl/Indole: The target compound’s 5-bromothiophene ring introduces sulfur, enhancing aromaticity distinct from benzene-based systems. Halogen Effects: Bromine (Br) in the target compound increases molecular weight and lipophilicity compared to fluorine (F) in analogs like CAS 176896-71-2 . Bromine’s larger atomic radius may also hinder steric access in enzymatic pockets.

Electronic Properties :

  • The electron-withdrawing bromine in the thiophene ring contrasts with electron-donating groups like methoxy (CAS 1800300-79-1) or methyl (CAS 276861-04-2) . This affects charge distribution and reactivity in nucleophilic or electrophilic reactions.

Applications :

  • Indole Derivatives : Widely used in drug intermediates (e.g., Tadalafil) due to indole’s prevalence in bioactive molecules .
  • Fluorinated Analogs : Preferred in medicinal chemistry for improved metabolic stability and bioavailability .
  • Thiophene Derivatives : Utilized in materials science and as building blocks for heterocyclic pharmaceuticals.

Q & A

Basic Research Questions

Q. What synthetic strategies are commonly employed for preparing Methyl (2R)-2-amino-3-(5-bromothiophen-3-yl)propanoate hydrochloride, and how do reaction conditions influence stereochemical purity?

  • Methodological Answer :

  • Stepwise Synthesis : The compound can be synthesized via a multi-step route starting from bromothiophene derivatives. For example, coupling 5-bromothiophene-3-carbaldehyde with a chiral glycine equivalent (e.g., using Schöllkopf or Evans auxiliaries) ensures stereocontrol at the α-carbon. Subsequent esterification with methanol and HCl yields the hydrochloride salt .
  • Catalytic Asymmetric Methods : Pd-catalyzed C–H arylation has been reported for similar tryptophan derivatives, which could be adapted for bromothiophene coupling. Pd(OAc)₂ with ligands like BINAP or Josiphos may enhance enantioselectivity .
  • Critical Parameters : Reaction temperature (0–25°C), solvent polarity (e.g., THF vs. DMF), and acid scavengers (e.g., NaHCO₃) are crucial for minimizing racemization. Recrystallization from CHCl₃-methanol mixtures improves purity .

Q. How is the stereochemical configuration of this compound validated experimentally?

  • Methodological Answer :

  • X-ray Crystallography : Single-crystal X-ray diffraction provides definitive proof of the (2R) configuration. For example, related indole-containing amino acid esters have been characterized this way .
  • Chiral HPLC : Use a chiral stationary phase (e.g., Chiralpak IA) with a hexane/isopropanol mobile phase to resolve enantiomers. Retention times are compared to standards .
  • Optical Rotation : Specific rotation values ([α]D²⁵) are measured and compared to literature data. For instance, (2R)-configured amino acid esters typically exhibit positive rotations in methanol .

Advanced Research Questions

Q. What mechanistic insights explain discrepancies in coupling reaction yields for bromothiophene derivatives under Pd catalysis?

  • Methodological Answer :

  • Substrate Electronic Effects : The electron-withdrawing bromine on thiophene reduces nucleophilicity, slowing oxidative addition. DFT calculations can model Pd-thiophene interactions to optimize ligand choice (e.g., electron-rich ligands like PPh₃) .
  • Competitive Side Reactions : Bromide displacement or thiophene ring opening may occur under harsh conditions. LC-MS monitoring of intermediates and kinetic studies (e.g., variable-temperature NMR) help identify side pathways .
  • Catalyst Deactivation : Thiophene sulfur can poison Pd catalysts. Adding silver salts (Ag₂CO₃) as halide scavengers or using sulfur-resistant ligands (e.g., N-heterocyclic carbenes) mitigates this .

Q. How does the bromothiophene moiety influence the compound’s bioactivity, and what assays are suitable for structure-activity relationship (SAR) studies?

  • Methodological Answer :

  • Biological Screening : Test against kinase targets (e.g., AChE/BChE) using fluorescence-based assays (IC₅₀ determination). Bromothiophene’s hydrophobicity may enhance membrane permeability, as seen in analogs like AChE/BChE-IN-3 .
  • Computational Docking : Molecular docking with AutoDock Vina or Schrödinger Suite evaluates bromothiophene’s role in binding pocket interactions. Compare with non-brominated analogs to isolate electronic vs. steric effects .
  • Metabolic Stability : Incubate with liver microsomes (e.g., human CYP450 isoforms) to assess bromine’s impact on oxidative metabolism. LC-HRMS identifies major metabolites .

Data Contradiction Analysis

Q. Why do reported melting points for similar hydrochloride salts vary significantly (e.g., 186–189°C vs. 80–84°C)?

  • Methodological Answer :

  • Hydration State : Differences in hydrate formation (e.g., monohydrate vs. anhydrous) alter melting points. Thermogravimetric analysis (TGA) under N₂ can detect water loss .
  • Polymorphism : Recrystallization solvents (e.g., ether vs. ethanol) may produce distinct crystalline forms. Powder XRD and DSC (differential scanning calorimetry) differentiate polymorphs .
  • Impurity Profiles : Residual solvents (e.g., DMF) or byproducts (e.g., de-brominated analogs) depress melting points. Purity assessment via ¹H NMR (integration of impurity peaks) is critical .

Methodological Best Practices

  • Purification : Use preparative HPLC with a C18 column (MeCN/H₂O + 0.1% TFA) for high-purity isolation. Avoid silica gel chromatography if the compound is prone to hydrolysis .
  • Stability Testing : Store lyophilized powder at -20°C under argon. Monitor degradation via LC-MS over 1–6 months to establish shelf-life .

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